molecular formula C22H21N3O2 B12275468 4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole

4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12275468
M. Wt: 359.4 g/mol
InChI Key: RELYLTKUJSLEFY-UHFFFAOYSA-N
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Description

4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a xanthene carbonyl group and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the xanthene-9-carbonyl chloride, which is then reacted with azetidine to form the intermediate compound. This intermediate is subsequently coupled with 4-methyl-1H-pyrazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines .

Scientific Research Applications

4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its combination of a pyrazole ring, xanthene carbonyl group, and azetidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C22H21N3O2/c1-15-10-23-25(11-15)14-16-12-24(13-16)22(26)21-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)21/h2-11,16,21H,12-14H2,1H3

InChI Key

RELYLTKUJSLEFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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